4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide
Description
This compound features a pyridazine core substituted with a 4-fluorophenyl group at position 6, linked via a piperazine-carbonyl bridge to a benzenesulfonamide moiety. The piperazine ring contributes conformational flexibility, which could modulate receptor interactions. Structural analogs in the provided evidence highlight its relevance in medicinal chemistry, particularly in targeting enzymes or receptors associated with cancer or neurological disorders .
Properties
IUPAC Name |
4-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c22-17-5-1-15(2-6-17)19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)16-3-7-18(8-4-16)31(23,29)30/h1-10H,11-14H2,(H2,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBNVSAODIEWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluorophenylhydrazine and a suitable diketone can yield the pyridazine ring .
These steps often require the use of protecting groups and selective deprotection strategies to ensure the correct functionalization of the molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Core Heterocycle: The pyridazine core in the target compound differs from pyrimidine (PPA14) and pyridazinone (). Pyrimidines (e.g., PPA14) exhibit stronger G2/M phase arrest in cancer cells, suggesting heterocycle choice impacts activity . Pyridazinones () are often used as kinase inhibitors, but hydrazone derivatives in this class may introduce metabolic instability compared to the target compound’s benzenesulfonamide .
Substituent Position and Electronic Effects :
- The 4-fluorophenyl group in the target compound contrasts with 2-fluorophenyl () and trifluoromethylphenyl (). Electron-withdrawing groups at the para position (e.g., 4-fluoro) may enhance receptor binding compared to ortho-substituted analogs .
- Pruvanserin’s 4-fluorophenyl ethyl group demonstrates fluorophenyl’s versatility in conferring CNS activity, though its ethyl spacer differs from the target’s direct piperazine linkage .
Sulfonamide Positioning :
- The benzenesulfonamide in the target compound is directly conjugated to the piperazine-carbonyl bridge, unlike ’s methoxy-substituted benzylsulfonamide. This positioning may optimize hydrogen bonding with target proteins .
Synthetic Accessibility :
- Piperazine-carbonyl coupling methods (e.g., and ) are common for such compounds, but yields vary (e.g., 24% in vs. 55% in ). The target compound’s synthesis likely faces similar challenges .
Research Implications
- However, pyridazine’s reduced aromaticity compared to pyrimidine may lower potency .
- Selectivity : The 4-fluorophenyl group may improve selectivity over Pruvanserin-like CNS targets, as bulky substituents (e.g., indole in Pruvanserin) often dictate receptor subtype specificity .
- Optimization Opportunities : Introducing trifluoromethyl groups (as in ) could enhance metabolic stability, while hydrazone derivatives () offer avenues for prodrug development .
Q & A
Q. What are the optimal synthetic routes for 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions:
Coupling Reactions : Piperazine and pyridazine moieties are coupled via nucleophilic substitution or amide bond formation. For example, 1-(4-fluorobenzyl)piperazine derivatives are synthesized using DCM as a solvent and N,N-diisopropylethylamine as a base .
Sulfonamide Formation : The benzenesulfonamide group is introduced via sulfonation or substitution reactions under controlled pH (e.g., using NaH in THF) .
Purification : Flash chromatography (hexane:EtOAc gradients) or crystallization (Et2O) improves purity. Yield optimization requires precise temperature control (e.g., 0°C to room temperature) and stoichiometric ratios (1:1.5 for amine:acyl chloride) .
Key Parameters:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Solvent | DCM, THF, DMA | Affects reaction kinetics |
| Temperature | 0–25°C | Minimizes side reactions |
| Catalyst/Base | DIPEA, NaH | Enhances coupling efficiency |
| Reaction Time | 12–24 hrs | Ensures completion |
Q. How can the structural integrity of the compound be validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm piperazine ring protons (δ 2.4–3.5 ppm) and sulfonamide NH (~δ 7.5 ppm). Fluorine presence is verified via NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] at m/z 510.15) .
- X-ray Crystallography : Resolves 3D conformation, particularly piperazine-pyridazine dihedral angles .
Common Pitfalls:
- Impurity Detection : Use HPLC (C18 column, acetonitrile:H2O gradient) to identify unreacted intermediates.
Advanced Research Questions
Q. How can contradictory bioactivity data across enzymatic assays be resolved?
Methodological Answer: Contradictions often arise from:
- Enzyme Isoforms : Test against multiple isoforms (e.g., carbonic anhydrase II vs. IX) using fluorometric assays .
- Assay Conditions : Standardize pH (7.4), ionic strength (150 mM NaCl), and co-factor concentrations (Zn for metalloenzymes).
- Compound Stability : Pre-incubate the compound in assay buffer (37°C, 1 hr) to assess degradation via LC-MS .
Case Study : Inconsistent IC values for sulfonamide analogs were resolved by controlling Zn chelation .
Q. What strategies are effective for elucidating the compound’s mechanism of action in receptor binding studies?
Methodological Answer:
- Radioligand Displacement Assays : Use -labeled antagonists (e.g., dopamine D3 receptors) to measure K values. Incubate with 10 µM compound for 60 min at 25°C .
- Molecular Dynamics (MD) Simulations : Model interactions between the sulfonamide group and receptor active sites (e.g., hydrophobic pockets).
- Site-Directed Mutagenesis : Replace key residues (e.g., Asp110 in carbonic anhydrase) to confirm binding dependencies .
Example Data:
| Receptor | K (nM) | Selectivity Ratio (vs. D2) |
|---|---|---|
| D3 | 2.1 ± 0.3 | 150 |
| 5-HT | 420 ± 35 | 0.3 |
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Core Modifications : Replace pyridazine with pyrimidine to alter steric bulk. Compare IC values against off-target kinases .
- Substituent Analysis : Introduce electron-withdrawing groups (e.g., -CF) to the fluorophenyl ring. Test in logP assays to correlate hydrophobicity with potency .
- In Silico Screening : Use docking software (AutoDock Vina) to prioritize analogs with predicted ΔG < -9 kcal/mol .
SAR Table for Analogs:
| Compound | R Group | IC (nM) | Selectivity Index |
|---|---|---|---|
| A | -OCH | 15 | 12 |
| B | -Cl | 8 | 45 |
| C | -CF | 3 | 120 |
Q. What experimental approaches address stability challenges in biological matrices?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Add NADPH (1 mM) to assess CYP450-mediated metabolism .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis (37°C, 4 hrs) to measure unbound fraction. High PPB (>95%) may reduce in vivo efficacy .
- Forced Degradation Studies : Expose to oxidative (HO), acidic (0.1 M HCl), and UV light conditions. Monitor sulfonamide bond cleavage via TLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
